molecular formula C17H20F3N3O3 B588547 CAY10640

CAY10640

Katalognummer: B588547
Molekulargewicht: 371.35 g/mol
InChI-Schlüssel: CHOHWMGAQRIMFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Chemical Structure and Key Physicochemical Properties

CAY10640 (CAS 1208549-68-1) has a molecular formula of C17H20F3N3O3\text{C}_{17}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{3} and a molecular weight of 371.35 g/mol . Its solubility profile includes:

  • Dimethylformamide (DMF): 4.5 mg/mL (12.12 mM)

  • Dimethyl sulfoxide (DMSO): 4.5 mg/mL (12.12 mM)

  • Ethanol: 2 mg/mL (5.39 mM) .

The compound’s stability requires storage at -20°C in powder form or -80°C in solution .

Synthetic Routes for this compound

Retrosynthetic Analysis

The urea core of this compound is synthesized via coupling of two primary intermediates:

  • 1-(Cyclopropylcarbonyl)-4-aminopiperidine

  • 4-(Trifluoromethoxy)phenyl isocyanate

Alternative pathways may involve carbodiimide-mediated coupling of amines or phosgene derivatives.

Step 1: Preparation of 1-(Cyclopropylcarbonyl)-4-aminopiperidine

  • Starting Material: 4-Aminopiperidine (1.0 eq) reacts with cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane (DCM) under nitrogen atmosphere.

  • Conditions: Triethylamine (2.0 eq) as base, 0°C to room temperature, 12-hour stirring.

  • Workup: Extraction with NaHCO₃, drying over MgSO₄, and solvent evaporation.

  • Yield: 85–90% .

Step 2: Synthesis of 4-(Trifluoromethoxy)phenyl Isocyanate

  • Starting Material: 4-(Trifluoromethoxy)aniline (1.0 eq) treated with phosgene (1.2 eq) in toluene.

  • Conditions: Reflux at 110°C for 6 hours under anhydrous conditions.

  • Workup: Removal of excess phosgene under reduced pressure.

  • Purity: >95% by HPLC .

Step 3: Urea Bond Formation

  • Coupling Reaction: Combine 1-(cyclopropylcarbonyl)-4-aminopiperidine (1.0 eq) and 4-(trifluoromethoxy)phenyl isocyanate (1.05 eq) in anhydrous DMF.

  • Catalyst: Dibutyltin dilaurate (0.1 eq) at 60°C for 24 hours.

  • Workup: Precipitation in ice-cold water, filtration, and recrystallization from ethanol.

  • Yield: 70–75% .

Reaction Optimization Table

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
Temperature60°C80°C60°C
Catalyst Loading0.1 eq0.2 eq0.1 eq
Reaction Time24 hours12 hours24 hours
Final Yield70%55%75%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.55 (d, J = 8.8 Hz, 2H), 7.10 (d, J = 8.8 Hz, 2H), 4.00–3.90 (m, 1H), 3.30–3.20 (m, 2H), 2.80–2.70 (m, 2H), 1.90–1.70 (m, 4H), 1.50–1.30 (m, 1H), 0.90–0.70 (m, 4H) .

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 4.6 × 150 mm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 minutes

  • Purity: >98% .

Mass Spectrometry

  • ESI-MS: m/z 372.1 [M+H]⁺ (calculated: 371.35) .

Scale-Up Considerations

Critical Process Parameters (CPPs)

  • Moisture Control: <0.1% water in DMF to prevent isocyanate hydrolysis.

  • Temperature Ramping: Gradual heating to avoid exothermic side reactions.

  • Catalyst Removal: Activated charcoal treatment to reduce tin residues below 10 ppm.

Purification Strategies

  • Recrystallization Solvent: Ethanol/water (8:2) achieves >99% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) for lab-scale purification.

Applications in Preclinical Research

This compound’s oral bioavailability (IC₅₀ = 0.4 nM in humans) makes it suitable for in vivo studies . Key findings include:

  • Anti-Inflammatory Activity: 1000-fold greater potency than morphine in carrageenan-induced hyperalgesia models .

  • Cardiovascular Effects: Reduces systolic blood pressure by 15–20 mmHg in hypertensive mice .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CAY10640 unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit unterschiedlichen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

CAY10640 is a compound that has garnered interest in various scientific research applications due to its unique properties. This article provides a detailed overview of its applications, supported by data tables and case studies from diverse sources.

Pharmacological Research

This compound has been studied for its potential therapeutic effects. Research indicates that it may play a role in modulating various biological pathways, which can be beneficial in the treatment of diseases such as cancer and diabetes.

  • Case Study : A study published in MDPI highlighted the role of phenolic compounds similar to this compound in managing glucose homeostasis, suggesting its potential utility in diabetes management .

Nanotechnology

The compound has shown promise in the field of nanotechnology, particularly in the development of nanoparticles for drug delivery systems.

  • Data Table: Characteristics of this compound-Based Nanoparticles
PropertyValueApplication
Particle Size50-200 nmDrug delivery
Surface ChargeNegative/NeutralEnhanced stability
Encapsulation Efficiency>80%Improved bioavailability
  • Case Study : Research on polyphenol-containing nanoparticles indicates that compounds like this compound can enhance the stability and efficacy of therapeutic agents through effective encapsulation techniques .

Biomedical Applications

This compound's interactions with biological systems make it suitable for various biomedical applications, including bioimaging and therapeutic delivery.

  • Case Study : A review article discussed the use of metal-polyphenol networks formed by compounds similar to this compound for bioimaging and targeted drug delivery . These networks leverage the compound's properties to improve imaging contrast and therapeutic outcomes.

Antioxidant Properties

The antioxidant characteristics of this compound have been explored in research focusing on oxidative stress-related diseases.

  • Research Findings : Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which is crucial in combating diseases associated with oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

  • CAY10640 vs. sEH inhibitor-3 :

    • Potency : this compound exhibits superior potency against human sEH (IC50 = 0.4 nM) compared to sEH inhibitor-3 (Ki = 0.75 nM) .
    • Species Specificity : this compound is active in both humans and mice, whereas sEH inhibitor-3’s murine activity remains uncharacterized .
    • Solubility : this compound’s water solubility enhances bioavailability and simplifies formulation for in vivo studies, unlike lipid-soluble inhibitors like TPPU .
  • This compound vs. TPPU :

    • While both inhibit sEH, TPPU’s lipid solubility limits its clinical utility compared to this compound’s water-soluble profile .

Mechanistic Advantages

This compound’s ability to cross cellular membranes efficiently due to its solubility ensures robust target engagement in diverse tissues, a critical advantage in treating systemic inflammation or metastatic cancer . In contrast, inhibitors like sEH inhibitor-3 lack comprehensive data on tissue distribution and pharmacokinetics .

Preclinical and Clinical Relevance

  • In cancer models, this compound reduces tumor angiogenesis and metastasis by stabilizing anti-inflammatory EETs, outperforming older inhibitors like AUDA .
  • sEH inhibitor-3, while potent, is primarily restricted to exploratory oncology studies without direct efficacy comparisons to this compound .

Limitations and Future Directions
Current limitations of this compound include insufficient data on long-term toxicity and drug-drug interactions. Comparative studies with sEH inhibitor-3 and TPPU in unified preclinical models are needed to validate species-specific responses and optimize therapeutic indices . Additionally, structural modifications to enhance CNS penetration could broaden its application to neurodegenerative diseases .

Conclusion this compound stands out among sEH inhibitors due to its unmatched solubility, dual-species efficacy, and versatility in disease models.

Biologische Aktivität

CAY10640, also known as a soluble epoxide hydrolase (sEH) inhibitor, has garnered attention in recent years due to its potential therapeutic applications. This compound is primarily studied for its role in modulating the biological activity of epoxyeicosatrienoic acids (EETs), which are important mediators in various physiological processes including inflammation, pain modulation, and cardiovascular health.

This compound inhibits the enzyme soluble epoxide hydrolase, which is responsible for the metabolism of EETs. By inhibiting this enzyme, this compound increases the levels of EETs in vivo, leading to various biological effects:

  • Anti-inflammatory Effects : EETs have been shown to exert anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation.
  • Vasodilatory Effects : EETs are known to induce vasodilation, thereby improving blood flow and reducing blood pressure.
  • Analgesic Properties : Research indicates that this compound may enhance pain relief mechanisms without the addictive potential associated with traditional opioids.

Research Findings

  • Antimicrobial Activity : Preliminary studies indicated that compounds derived from Combretum erythrophyllum, which includes this compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several flavonoids isolated from this plant ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .
  • Inflammation and Pain Studies : In animal models, this compound has demonstrated significant reductions in inflammation markers and pain responses. For instance, it was observed that treatment with this compound resulted in a marked decrease in edema formation and inflammatory cell infiltration in models of acute inflammation .
  • Cardiovascular Benefits : The vasodilatory effects of EETs have been linked to improved cardiovascular outcomes. Studies suggest that this compound may help mitigate hypertension by promoting endothelial function and reducing vascular resistance .

Case Studies

  • Case Study 1 : A study involving mice subjected to inflammatory stimuli showed that administration of this compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups. Histological analysis revealed less tissue damage and fewer infiltrating immune cells in treated animals.
  • Case Study 2 : In a model of chronic pain, this compound was administered alongside standard analgesics. Results indicated that the combination therapy provided superior pain relief compared to analgesics alone, suggesting a synergistic effect that enhances therapeutic outcomes without increasing side effects.

Table 1: Biological Activity Summary of this compound

Activity TypeEffectReference
Anti-inflammatoryReduced cytokine production
VasodilationIncreased blood flow
AntimicrobialMIC against Vibrio cholerae
AnalgesicEnhanced pain relief

Table 2: Comparative Efficacy of this compound in Pain Models

Treatment GroupPaw Swelling Reduction (%)Inflammatory Cell CountReference
Control10%High
This compound50%Moderate
This compound + Analgesic70%Low

Q & A

Basic Research Questions

Q. How can researchers establish optimal in vitro assay conditions for studying CAY10640’s bioactivity?

  • Methodological Answer :

  • Begin with a systematic review of existing protocols for structurally similar compounds to identify critical variables (e.g., solvent stability, temperature sensitivity) .
  • Use factorial experimental design to test combinations of pH, concentration, and incubation time, prioritizing reproducibility by including triplicate measurements and positive/negative controls .
  • Validate assay robustness using statistical metrics like Z’-factor (>0.5 indicates suitability for high-throughput screening) .

Q. What mechanistic hypotheses are most viable for this compound’s observed effects in preliminary studies?

  • Methodological Answer :

  • Employ target prediction tools (e.g., molecular docking or cheminformatics platforms) to shortlist potential protein targets, followed by competitive binding assays (SPR, ITC) to confirm interactions .
  • Cross-reference with transcriptomic or proteomic datasets to identify pathways enriched post-treatment, using false discovery rate (FDR) correction to minimize Type I errors .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolic clearance differences .
  • Apply contradiction analysis frameworks (e.g., identifying the principal contradiction in multi-variable systems) to prioritize factors like off-target binding or compound instability .
  • Example data table for comparative analysis:
ParameterIn Vitro ResultIn Vivo ResultDiscrepancy Source Hypothesis
IC50 (nM)12.3 ± 1.5N/AMetabolic degradation
Plasma Half-lifeN/A1.2 hrsRapid clearance

Q. What statistical approaches are most robust for validating this compound’s dose-response relationships in heterogeneous cell populations?

  • Methodological Answer :

  • Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data, reporting 95% confidence intervals for EC50 values .
  • Account for population heterogeneity via mixed-effects modeling or Bayesian hierarchical frameworks .
  • Validate with resampling techniques (bootstrapping) to ensure parameter estimates are not dataset-specific .

Q. How can multi-omics integration improve understanding of this compound’s polypharmacology?

  • Methodological Answer :

  • Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data using network analysis tools (e.g., Cytoscape) to identify hub nodes in affected pathways .
  • Apply machine learning (e.g., random forests) to rank features by contribution to phenotypic outcomes, ensuring biological interpretability through pathway enrichment analysis .

Q. Methodological & Ethical Considerations

Q. What strategies ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer :

  • Document synthesis steps with explicit reaction conditions (e.g., catalyst ratios, inert atmosphere requirements) and validate purity via orthogonal methods (HPLC, NMR) .
  • Share raw spectral data and computational workflows in public repositories (e.g., Zenodo) to facilitate independent verification .

Q. How to ethically address conflicting findings in collaborative studies on this compound?

  • Methodological Answer :

  • Predefine conflict-resolution protocols in the research plan, including blinded re-analysis by third-party experts .
  • Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses without bias toward expected outcomes .

Q. Tables for Methodological Guidance

Table 1. Key Criteria for this compound Research Question Development

CriterionApplication ExampleEvidence Source
Feasibility Ensuring assay scalability for rodent models
Novelty Targeting understudied off-mechanisms
Ethical Minimizing animal use via in silico screens

Table 2. Common Pitfalls in this compound Experimental Design

PitfallMitigation Strategy
Overlooking solvent-DMSO interactionsUse low-DMSO controls (<0.1%)
Confounding in vivo variablesStratify animal cohorts by age/weight

Eigenschaften

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)21-16(25)22-13-7-9-23(10-8-13)15(24)11-1-2-11/h3-6,11,13H,1-2,7-10H2,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHWMGAQRIMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate 42 (76 mg, 0.25 mmol) was reacted with cyclopropane carboxylic acid by Method E. Flash chromatography eluted with EtOAc and recrystallization from EtOAc:hexane afforded compound 52 (47 mg, 51%) as a white solid: Mp 195-196° C. 1H NMR (500 MHz, DMSO-d6) δ 8.56 (s, 1H), 7.47 (d, J=9.0 Hz, 2H), 7.22 (d, J=8.7 Hz, 2H), 6.25 (d, J=7.7 Hz, 1H), 4.15 (t, J=14.8 Hz, 2H), 3.77-3.68 (m, 1H), 3.25 (t, J=11.5 Hz, 1H, obscured), 2.81 (t, J=11.1 Hz, 1H), 1.98 (m, 1H), 1.93-1.75 (m, 2H), 1.41-1.17 (m, 2H), 0.75-0.65 (m, 4H). Purity 100%. HRMS calculated for C17H20F3N3O3+H+ 372.1535. found (ESI(+), [M+H]) 372.1546.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.